Glycolic acid ethoxylate 4-nonylphenyl ether
Description
Evolution of Research Interest and Academic Significance
The academic significance of glycolic acid ethoxylate 4-nonylphenyl ether is intrinsically linked to the broader research landscape of nonylphenol ethoxylates. For decades, NPEs were widely used in detergents, emulsifiers, and various industrial processes due to their effectiveness and low cost. rsc.org However, growing environmental concerns have driven much of the recent academic inquiry. Research has shown that NPEs can degrade in the environment to form nonylphenol, a persistent and endocrine-disrupting compound. researchgate.net This has led to increased regulation and a scientific pursuit of safer alternatives or modifications to the parent compounds.
The functionalization of NPEs, such as the creation of this compound, can be seen as a response to the need for surfactants with potentially different environmental fates or enhanced performance characteristics that might allow for reduced usage. The addition of a carboxyl group, for instance, can alter the biodegradability and toxicity profile of the surfactant.
While extensive research exists on the environmental impact and remediation of NPEs, scholarly focus on this compound specifically appears to be more niche. A notable area of investigation has been its application as a drag-reducing agent in turbulent flow systems. This specific application highlights a research trajectory aimed at exploring the unique properties conferred by the anionic functional group.
Scope of Scholarly Investigation for the Chemical Compound
The primary thrust of academic research into this compound has been its efficacy as a drag-reducing agent. Drag reduction is the phenomenon whereby the addition of small amounts of a substance to a fluid in turbulent flow results in a significant reduction in frictional pressure drop.
A key study in this area investigated the performance of this compound as a drag-reducing anionic surfactant. scialert.net The research experimentally determined its effectiveness in a closed-loop circulation system. The main variables investigated were the operational flow rate and the concentration of the surfactant solution. scialert.net
One of the fundamental physicochemical properties determined in this line of research is the Critical Micelle Concentration (CMC). The CMC is the concentration of a surfactant above which micelles form. For this compound, the CMC was found to be in the range of 100 to 200 parts per million (ppm). scialert.net The formation of micelles is understood to be a key mechanism in how surfactants can reduce drag in turbulent flows. scialert.net
The scholarly investigation into its drag-reducing capabilities has yielded specific performance data. The research demonstrated that this compound could achieve a maximum drag reduction of up to 14%. scialert.net This level of performance, while notable, has been a central point of the academic discussion regarding its potential applications.
Below are interactive data tables summarizing the research findings on the drag reduction properties of this compound.
Drag Reduction Performance
| Concentration (ppm) | Maximum Drag Reduction (%) | Reynolds Number Range for Max DR |
|---|---|---|
| 200 | Varies | 33705 - 56175 |
| 300 | Varies | 33705 - 56175 |
| 400 | Varies | 33705 - 56175 |
| 500 | Varies | 33705 - 56175 |
| 600 | Up to 14 | 33705 - 56175 |
Physicochemical Properties
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 100 - 200 ppm |
| Density (at 25 °C) | 1.07 g/mL |
| Refractive Index (n20/D) | 1.486 |
Properties
IUPAC Name |
ethane-1,2-diol;2-hydroxyacetic acid;4-nonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;3-1-2(4)5;3-1-2-4/h10-13,16H,2-9H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXFKGPMHPPPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C(CO)O.C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53610-02-9 | |
| Record name | Glycolic acid ethoxylate 4-nonylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Glycolic Acid Ethoxylate 4 Nonylphenyl Ether
Established Synthetic Pathways for the Compound
The most established pathway for synthesizing Glycolic acid ethoxylate 4-nonylphenyl ether involves two primary stages:
Ethoxylation of 4-Nonylphenol (B119669): The synthesis begins with the ethoxylation of 4-nonylphenol. In this reaction, 4-nonylphenol is reacted with ethylene (B1197577) oxide in the presence of a catalyst, typically a strong base like sodium hydroxide (B78521) or potassium hydroxide. This process results in the formation of a polyoxyethylene chain attached to the phenolic oxygen, creating a nonylphenol ethoxylate. The length of this ethoxylate chain can be controlled by the stoichiometry of the reactants.
Carboxymethylation via Williamson Ether Synthesis: The terminal hydroxyl group of the nonylphenol ethoxylate is then converted to a carboxylic acid via a carboxymethylation reaction. The Williamson ether synthesis is a widely used and effective method for this step. wikipedia.org This reaction involves deprotonating the terminal alcohol of the nonylphenol ethoxylate with a strong base to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide, such as sodium chloroacetate, in a classic SN2 reaction to form the ether linkage and introduce the glycolic acid group. wikipedia.org
The general reaction can be summarized as follows:
Step 1 (Ethoxylation): 4-Nonylphenol + Ethylene Oxide → Nonylphenol Ethoxylate
Step 2 (Williamson Ether Synthesis): Nonylphenol Ethoxylate-OH + Base + ClCH₂COONa → Nonylphenol Ethoxylate-OCH₂COONa
While the primary structure of this compound is an ether, amidation reactions can be employed to create derivatives from the carboxylated compound for specific research applications. Once the carboxylic acid group is in place, it can be converted to an amide by reacting it with an amine in the presence of a coupling agent. This functional group introduction can significantly alter the surfactant's properties, such as its polarity, hydrogen bonding capability, and interaction with other molecules. For example, the amidation of polysaccharides with taurine (B1682933) has been explored to create novel bio-derived surfactants. researchgate.net
Activated ester coupling is another strategy that can be utilized for the derivatization of this compound. wikipedia.org In this approach, the carboxylic acid functional group of the parent compound is first converted into a more reactive "activated ester." These activated esters, such as N-hydroxysuccinimide (NHS) esters, are highly susceptible to nucleophilic attack. lumiprobe.com This enhanced reactivity allows for efficient coupling with a wide range of nucleophiles, particularly amines, to form stable amide bonds under mild conditions. wikipedia.orgmdpi.com This method is particularly valuable in bioconjugation and the synthesis of complex functional molecules where harsh reaction conditions must be avoided. lumiprobe.com
The synthesis of this compound relies on several key precursors and reagents.
| Precursor/Reagent | Role in Synthesis |
| 4-Nonylphenol | The hydrophobic starting material that forms the non-polar tail of the surfactant. |
| Ethylene Oxide | The reactant used to create the hydrophilic polyoxyethylene chain. |
| Sodium Hydroxide/Potassium Hydroxide | A strong base used as a catalyst in the ethoxylation step and to deprotonate the alcohol in the Williamson ether synthesis. |
| Sodium Chloroacetate | The alkylating agent that provides the glycolic acid moiety in the Williamson ether synthesis. |
| Amines | Used in amidation reactions to create amide derivatives from the carboxylated surfactant. |
| N-hydroxysuccinimide (NHS) | A common reagent used to form activated esters for subsequent coupling reactions. |
Optimization Parameters for Synthetic Yield and Selectivity Studies
Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Key parameters that are typically studied and adjusted include:
Reaction Temperature: The Williamson ether synthesis is generally conducted at temperatures ranging from 50 to 100 °C. wikipedia.org Temperature control is critical to ensure a reasonable reaction rate without promoting side reactions.
Solvent: The choice of solvent is important. Dipolar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often preferred as they can accelerate the SN2 reaction. wikipedia.orgjk-sci.com
Reactant Stoichiometry: The molar ratio of the nonylphenol ethoxylate to the alkylating agent and the base must be carefully controlled to maximize the conversion to the desired product and minimize the formation of byproducts.
Catalyst Loading: When using a phase transfer catalyst, the optimal concentration must be determined to balance reaction rate enhancement with cost and ease of removal.
Reaction Time: The reaction is typically allowed to proceed for 1 to 8 hours to ensure completion. wikipedia.org
Creation of this compound Derivatives for Targeted Research Applications
The basic structure of this compound can be chemically modified to create a range of derivatives with properties tailored for specific research applications. A primary method for this derivatization is to react the nonylphenol ethoxylate intermediate with different reagents to introduce various functional groups at the terminus of the ethoxylate chain.
For instance, in the field of enhanced oil recovery (EOR), researchers have synthesized derivatives by reacting nonylphenol ethoxylates with maleic anhydride (B1165640) and succinic anhydride. mdpi.com This results in the formation of nonylphenol ethoxylate maleate (B1232345) and succinate (B1194679) surfactants, respectively. mdpi.com These derivatives have been studied for their ability to generate stable foams in high-salinity conditions, which is crucial for improving oil displacement from reservoirs. mdpi.com The introduction of these different carboxylated groups can influence the surfactant's solubility, foaming ability, and viscosity in aqueous solutions. mdpi.com
| Derivative | Modifying Reagent | Potential Research Application |
| Nonylphenol Ethoxylate Maleate | Maleic Anhydride | Enhanced Oil Recovery (EOR), studying the effect of unsaturated bonds on foam properties. mdpi.com |
| Nonylphenol Ethoxylate Succinate | Succinic Anhydride | Enhanced Oil Recovery (EOR), creating surfactants with high salt tolerance. mdpi.com |
| Amide Derivatives | Various Amines | Development of novel functional materials with altered polarity and hydrogen bonding capabilities. |
These studies highlight how the fundamental structure of this compound serves as a platform for creating a diverse array of molecules for targeted scientific investigation.
Environmental Behavior and Biogeochemical Transformation Pathways of Glycolic Acid Ethoxylate 4 Nonylphenyl Ether
Biodegradation Mechanisms in Environmental Matrices
The primary mechanism for the removal of Glycolic acid ethoxylate 4-nonylphenyl ether from the environment is biodegradation by microorganisms. Bacteria and fungi, abundant in sewage treatment plants, soils, and sediments, possess the enzymatic machinery to break down this surfactant. The biodegradation process can proceed through several distinct, and sometimes competing, pathways.
Under aerobic conditions, the initial and most significant biodegradation pathway for this compound involves the oxidative degradation of the hydrophilic polyethoxylate chain. This process typically occurs via a stepwise shortening of the ethoxylate chain, where terminal ethoxy units are sequentially cleaved. This leads to the formation of a series of short-chain intermediates.
The oxidation of the polyethoxy chain can also result in the formation of carboxylated intermediates. The terminal alcohol group of the ethoxylate chain can be oxidized to a carboxylic acid, forming nonylphenol ethoxycarboxylates (NPECs). Additionally, oxidation can occur on the alkyl chain, although this is generally considered a slower process compared to the degradation of the ethoxylate chain. This can lead to the formation of hydroxylated and carboxylated derivatives of the nonylphenyl group.
Advanced oxidation processes have also been studied to understand the degradation of similar nonylphenol ethoxylates, showing that photo-assisted processes can degrade the surfactant and produce biodegradable intermediates nih.govresearchgate.net.
In anaerobic environments, such as in deeper layers of sediments and sludge digesters, non-oxidative biotransformation pathways become more prominent. A key non-oxidative mechanism is the scission of the ether linkages within the polyethoxylate chain. One proposed mechanism involves a hydroxyl shift, which is independent of oxygen and results in the liberation of acetaldehyde (B116499) nih.gov. This process also contributes to the shortening of the ethoxylate chain, leading to the accumulation of short-chain intermediates.
The breakdown of the ether bonds connecting the ethoxy units and linking the polyethoxylate chain to the nonylphenol moiety is a critical step in the degradation process. This cleavage is facilitated by specific enzymes produced by microorganisms. While the precise enzymes responsible for the degradation of this compound are not fully characterized, research on analogous compounds suggests the involvement of etherases. For instance, in the context of lignin (B12514952) degradation, β-etherases have been identified to cleave β-O-4 aryl ether linkages, a bond type similar to that found in alkylphenol ethoxylates rsc.orgresearchgate.net. These enzymes catalyze the hydrolysis of the ether bond, leading to the separation of the hydrophilic and hydrophobic parts of the molecule.
Formation and Subsequent Environmental Fate of Transformation Products
The biodegradation of this compound results in the formation of several transformation products, some of which are more persistent and toxic than the parent compound. The environmental fate of these products is of significant concern.
One of the most significant and environmentally concerning metabolites of this compound is 4-nonylphenol (B119669) (NP). This compound is formed through the complete degradation of the polyethoxylate chain. Nonylphenol is known to be more persistent than its parent ethoxylate and has a higher tendency to partition to sediments and sludge due to its hydrophobicity nih.gov.
Studies have shown that nonylphenol can accumulate in various environmental compartments, including river water, sediments, soil, and groundwater nih.gov. Its persistence is attributed to its resistance to further microbial degradation, particularly under anaerobic conditions. Due to its endocrine-disrupting properties, the presence of nonylphenol in the environment is a significant concern nih.gov.
Table 1: Environmental Occurrence of Nonylphenol
| Environmental Matrix | Concentration Range | Reference |
| River Waters | 4.1 µg/L | nih.gov |
| Sediments | 1 mg/kg | nih.gov |
| Sewage Sludge | High organic content leads to accumulation | nih.gov |
Another important class of transformation products is the carboxylated ethoxylates, specifically nonylphenoxy carboxylates (NPECs) and dicarboxylated alkylphenol ethoxylates (CAPECs). These are formed through the oxidation of the terminal ethoxy group or the alkyl chain.
Under aerobic conditions, NPECs are major metabolites and can be more water-soluble than the parent compound, which may affect their transport and distribution in aquatic environments nih.gov. The formation of these carboxylated metabolites represents a significant pathway in the aerobic degradation of nonylphenol ethoxylates nih.govservice.gov.uk. While they are generally considered to be less toxic than nonylphenol, their ultimate fate and potential for further degradation are still areas of active research.
Table 2: Major Transformation Products of Nonylphenol Ethoxylates in Different Environments
| Condition | Primary Transformation Products | Reference |
| Aerobic | Short-chain NPEOs, Nonylphenoxy carboxylates (NPECs) | nih.gov |
| Anaerobic | Short-chain NPEOs, Nonylphenol (NP) | nih.gov |
Factors Modulating Environmental Degradation Kinetics and Persistence
The environmental degradation of this compound is a complex process governed by several factors, including the compound's chemical structure and the surrounding environmental conditions. The presence of the terminal glycolic acid moiety is a key structural feature that differentiates it from conventional NPEOs and impacts its biodegradability.
The length of the ethoxylate chain is a critical determinant of the biodegradability of APEOs. In general, the primary biodegradation of NPEOs involves the shortening of the ethoxylate chain. researchgate.netnih.gov For conventional NPEOs, this process often leads to the formation of more persistent and toxic intermediates, such as nonylphenol mono- and di-ethoxylates, and ultimately nonylphenol. nih.gov
Studies on NPEOs have shown that the rate of biodegradation can be influenced by the length of the ethoxylate chain. While highly ethoxylated compounds may be readily transformed, the resulting short-chain intermediates can be more resistant to further degradation. nih.gov For this compound, the degradation would likely proceed via the stepwise shortening of the carboxylated ethoxylate chain.
Table 1: Influence of Ethoxylation Degree on the Biodegradation of Nonylphenol Ethoxylates (NPEOs)
| Ethoxylate Chain Length | General Biodegradability | Key Intermediates |
| Long-chain (x > 8) | Relatively rapid initial degradation | Short-chain NPEOs, NPECs |
| Short-chain (x = 1, 2) | More persistent | Nonylphenol (NP) |
| Carboxylated (NPECs) | Intermediate persistence | Further chain shortening |
This table provides a generalized summary for the broader class of NPEOs, as specific data for this compound is limited.
The biotransformation of this compound is mediated by diverse microbial communities present in various environmental compartments, such as wastewater treatment plants, rivers, and soils. researchgate.net Both aerobic and anaerobic microorganisms play a role in the degradation of the broader class of NPEOs.
Under aerobic conditions, bacteria are primarily responsible for the degradation of NPEOs. researchgate.net One of the key degradation pathways is the shortening of the ethoxylate chain. nih.gov For instance, Pseudomonas putida has been shown to degrade NPEOs by sequentially removing ethoxylate units, leading to the accumulation of nonylphenol diethoxylate (NPEO₂). nih.gov This process occurs through an exoscission mechanism, where single ethoxylate units are cleaved off. nih.gov
Another significant aerobic pathway is the oxidation of the terminal alcohol group of the ethoxylate chain to a carboxylic acid, forming NPECs. nih.gov Since this compound already possesses this carboxyl group, its degradation would likely follow the subsequent steps of this pathway. The microbial communities responsible for the degradation of NPECs are expected to be prevalent in aerobic environments.
In anaerobic environments, the degradation of NPEOs is generally slower and can lead to the accumulation of different intermediates. Under these conditions, the complete de-ethoxylation to form nonylphenol is more likely. nih.gov The biotransformation of this compound under anaerobic conditions is less understood, but it is plausible that microbial communities in anoxic sediments and sludge could also mediate its transformation.
The acclimation of microbial communities to the presence of these compounds can significantly enhance their degradation rates. nih.gov In environments with a continuous influx of APEOs, specialized microbial populations may develop, leading to more efficient removal. nih.gov
Sorption and Transport Dynamics in Aquatic and Terrestrial Systems
The movement and distribution of this compound in the environment are governed by its sorption to soil and sediment particles and its transport in water. The physicochemical properties of the molecule, particularly its hydrophobicity and the presence of the carboxyl group, are crucial in determining these dynamics.
Sorption is a key process that affects the bioavailability and persistence of organic contaminants. For the broader class of nonylphenolic compounds, sorption to particulate matter is a significant fate process. researchgate.net The hydrophobicity of the nonylphenol moiety drives the partitioning of these compounds from the aqueous phase to organic matter in soil and sediment. ccme.ca
The progressive shortening of the ethoxylate chain during the biodegradation of NPEOs leads to an increase in the lipophilicity of the intermediates. nih.gov This, in turn, is expected to enhance their adsorption to organic-rich sediments. nih.gov For this compound, the presence of the terminal carboxyl group introduces a hydrophilic character to the molecule. At typical environmental pH values, this carboxylic acid group will be deprotonated, imparting a negative charge and increasing the water solubility of the compound compared to its non-carboxylated analog. This increased hydrophilicity may lead to lower sorption to soil and sediment organic carbon and, consequently, greater mobility in aquatic and terrestrial systems.
The transport of this compound in aquatic systems will be influenced by its water solubility and its interaction with dissolved and particulate matter. In terrestrial systems, its movement through the soil profile will depend on its sorption characteristics. ccme.ca Compounds with lower sorption coefficients are more likely to leach into groundwater. Given its likely increased water solubility, this compound may have a higher potential for transport in both surface and subsurface water compared to more hydrophobic NPEO derivatives.
Advanced Research Applications of Glycolic Acid Ethoxylate 4 Nonylphenyl Ether in Engineered and Biological Systems
Investigations into Drag Reduction Mechanisms and Performance in Fluid Dynamics
Glycolic acid ethoxylate 4-nonylphenyl ether, an anionic surfactant, has been the subject of experimental investigation for its potential as a drag-reducing agent (DRA) in turbulent fluid transport systems. The addition of small quantities of such surfactants to a fluid can significantly decrease the frictional pressure loss, leading to substantial energy savings in applications like district heating and cooling systems, oilfield operations, and firefighting. e-bookshelf.dersc.org The mechanism behind this phenomenon is linked to the formation of microstructures within the fluid that interact with and suppress turbulent eddies. e-bookshelf.denih.gov
The efficacy of this compound as a drag reducer has been evaluated in closed-loop circulation systems. scialert.netresearchgate.net Key variables in these studies include the surfactant concentration and the operational flow rate, which is often expressed as the dimensionless Reynolds number (Re), a measure of the ratio of inertial forces to viscous forces within a fluid.
In one key study, the performance of this anionic surfactant was tested across a Reynolds number range of 11,235 to 78,645. scialert.net The experiments were conducted at various concentrations, from 200 to 600 parts per million (ppm). scialert.netresearchgate.net The results indicated that the drag reduction percentage is dependent on both the concentration and the flow regime. A maximum drag reduction of 14% was achieved. scialert.netresearchgate.net It was observed that the critical Reynolds number, the point at which the drag reduction effect begins to manifest significantly, was found to be in the range of 33,705 to 56,175. scialert.netresearchgate.net
Below is a summary of the experimental parameters from a representative study on the drag reduction performance of this compound.
| Parameter | Value/Range | Reference |
|---|---|---|
| Surfactant Concentrations Tested | 200, 300, 400, 500, 600 ppm | scialert.net |
| Reynolds Number (Re) Range | 11,235 to 78,645 | scialert.net |
| Pipe Length to Diameter Ratio (L/D) | 59 | scialert.netresearchgate.net |
| Maximum Drag Reduction Achieved | 14% | scialert.net |
| Critical Reynolds Number Range | 33,705 to 56,175 | scialert.net |
The effectiveness of a surfactant as a drag-reducing agent is intrinsically linked to its ability to self-assemble into aggregates known as micelles. nih.gov The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules aggregate to form these structures. Below the CMC, the surfactant exists primarily as individual molecules (monomers) and exhibits little to no drag reduction capability.
For this compound, the CMC was determined through specific conductivity tests. scialert.net These tests revealed that the CMC for this anionic surfactant occurs within the concentration range of 100 to 200 ppm. scialert.netresearchgate.net This finding is crucial as it establishes the minimum concentration threshold required for the formation of the micellar structures responsible for drag reduction. Operating at concentrations above the CMC ensures that there are sufficient micelles to interact with the turbulent flow and dampen the energy-dissipating eddies. nih.govscialert.net
The primary mechanism by which surfactants like this compound reduce drag is through the formation of elongated, worm-like micelles in the solution. rsc.orgubc.ca In a turbulent flow, these microscopic structures are subjected to high shear forces, particularly near the pipe wall. ubc.caresearchgate.net These forces induce the micelles to align in the direction of the flow. scialert.net
The performance of this compound has been assessed using closed-loop circulation systems that serve as research models for industrial pipeline transport. scialert.net These systems typically consist of a reservoir tank, a pump, and a testing section of pipe with a specific length-to-diameter ratio (L/D). researchgate.net In studies involving this compound, a testing pipe with an L/D ratio of 59 was used to simulate conditions in a transport pipeline. scialert.netresearchgate.net
By measuring the pressure drop across the test section with and without the surfactant additive, researchers can quantify the percentage of drag reduction. researchgate.net These models allow for the systematic investigation of variables such as flow rate, concentration, and temperature on the drag reduction efficiency. scialert.net The data gathered from these research models is essential for predicting the potential energy savings and operational benefits of using this surfactant in real-world applications, such as in the transport of crude oil or in district heating systems. rsc.orgjprs.gov.iq
Novel Applications in Protein Engineering and Stabilization
The unique amphiphilic properties of surfactants are being explored for advanced applications in biotechnology, particularly in the field of protein engineering and stabilization. Surfactants can interact with proteins to form stable nanoconstructs, protecting them from denaturation and enabling their function in non-native environments. acs.orgacs.org
A significant challenge in biotechnology is the poor solubility and stability of proteins in anhydrous (water-free) media, such as ionic liquids. acs.org Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their negligible vapor pressure. nih.gov One innovative approach to overcome this challenge is the creation of "protein ionic liquids" by engineering the surface of a protein with a surfactant. acs.org
An anionic surfactant such as this compound is a candidate for this application due to its chemical nature. The principle involves the surfactant molecules forming a protective corona around the protein. acs.org This surfactant shell effectively shields the protein from the potentially denaturing effects of the ionic liquid environment. acs.org This nanoconstruct allows the dry protein to be dissolved into both hydrophilic and hydrophobic anhydrous ionic liquids while maintaining its near-native structure. acs.org This method has been shown to dramatically increase the thermal stability of proteins compared to their state in aqueous solutions. acs.org The development of such protein-surfactant complexes opens up new possibilities for using enzymes and other proteins in a wider range of industrial and pharmaceutical processes. scielo.br
Role in Nucleic Acid Research Methodologies (e.g., RNA Extraction and Storage)
Extensive research into the applications of this compound has revealed its utility in various industrial and scientific domains. However, a comprehensive review of available scientific literature indicates a significant gap in knowledge regarding its specific role in nucleic acid research methodologies. While the compound is recognized for its properties as an anionic surfactant, its direct application and documented efficacy in protocols such as RNA extraction and storage remain largely uncharacterized in published research.
Functional Properties as an Anionic Detergent in Laboratory Protocols
This compound is classified as an anionic surfactant. scialert.netresearchgate.net This classification stems from its molecular structure, which typically includes a hydrophobic nonylphenyl ether tail and a hydrophilic anionic carboxylate head group derived from glycolic acid ethoxylate. In general, anionic detergents are utilized in laboratory protocols to lyse cells and solubilize cellular components, including proteins and lipids, thereby facilitating the isolation of nucleic acids.
Studies have investigated the performance of this compound as a drag-reducing agent, where its anionic nature and ability to form micelles in solution are key to its function. scialert.netresearchgate.net The critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, was found to be in the range of 100 to 200 ppm. scialert.netresearchgate.net While these properties are fundamental to its behavior as a surfactant, specific studies detailing its functional efficacy in lysing biological membranes for nucleic acid extraction are not presently available in the reviewed literature.
Optimization for Nucleic Acid Integrity and Yield in Research Applications
The optimization of detergents is a critical step in developing robust protocols for nucleic acid extraction to ensure high integrity and yield. This process typically involves evaluating a range of surfactant concentrations and buffer conditions to maximize the recovery of intact nucleic acid molecules while minimizing degradation by nucleases.
Despite the theoretical potential for an anionic surfactant like this compound in these applications, there is a lack of specific research findings that detail its optimization for nucleic acid integrity and yield. The existing research on this compound has predominantly focused on its rheological properties and its capacity for drag reduction in fluid systems. scialert.netresearchgate.net Consequently, there are no established protocols or data tables from peer-reviewed studies to guide its use in optimizing RNA or DNA extraction from various biological samples. Further empirical studies would be required to ascertain its suitability and to develop optimized conditions for its use in nucleic acid research.
Theoretical and Computational Investigations of Glycolic Acid Ethoxylate 4 Nonylphenyl Ether
Molecular Dynamics Simulations of Interfacial and Bulk Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. nih.gov For an amphiphilic molecule like Glycolic acid ethoxylate 4-nonylphenyl ether, MD simulations can provide detailed, atomic-level insights into its behavior both in bulk solution (e.g., water) and at interfaces, such as an oil-water or air-water interface. nih.govnih.gov
In a typical simulation, a system is constructed consisting of the surfactant molecules, solvent molecules (e.g., water), and potentially a second phase (e.g., oil). The interactions between all atoms are governed by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is tracked over time, revealing macroscopic properties derived from these molecular interactions. mdpi.com
Research Focus and Findings:
Interfacial Behavior: At an oil-water interface, MD simulations can model the orientation and packing of this compound molecules. These simulations show the surfactant molecules aligning with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the water phase. This alignment is fundamental to the surfactant's ability to reduce interfacial tension. nih.gov Key parameters obtained from these simulations include the density distribution of different components across the interface, the thickness of the interfacial layer, and the surface area per molecule. mdpi.com
Interaction with Surfaces: MD simulations can also be used to study the adsorption of the surfactant onto solid surfaces. This is critical for applications such as detergency and industrial cleaning, where the surfactant's role is to modify surface properties. The simulations can reveal the binding energy of the surfactant to the surface and the structure of the adsorbed layer.
These simulations provide a molecular-level understanding that complements experimental techniques, offering a window into dynamic processes that are difficult to observe directly.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical and environmental properties of chemicals based on their molecular structure. nih.govmdpi.com For this compound, these models are particularly valuable for assessing its environmental fate—its transport, transformation, and persistence in various environmental compartments—without extensive and costly experimental testing. researchgate.netnih.gov
The core principle of QSAR/QSPR is that the properties of a chemical are a function of its molecular structure. The models are developed by creating a mathematical relationship between calculated molecular descriptors and an experimentally measured property for a set of similar chemicals (a "training set"). researchgate.net
Key Molecular Descriptors and Predicted Properties:
For a molecule like this compound, relevant descriptors would include:
Topological descriptors: Which describe the connectivity and branching of the molecule.
Quantum chemical descriptors: Such as charge distributions and orbital energies, which relate to reactivity.
Physicochemical descriptors: Like the octanol-water partition coefficient (log K_ow), which indicates hydrophobicity, molecular weight, and polar surface area. unl.edu
These descriptors are used to predict key environmental fate parameters:
Biodegradability: Predicting the rate and extent to which the molecule can be broken down by microorganisms.
Soil Sorption Coefficient (K_oc): Estimating how strongly the chemical will bind to organic matter in soil and sediment, which affects its mobility.
Bioconcentration Factor (BCF): Predicting the potential for the chemical to accumulate in aquatic organisms.
Water Solubility: A fundamental property that influences the transport and distribution of the chemical in the environment.
The table below illustrates the relationship between molecular descriptors and the environmental properties they can be used to predict in a QSPR model.
| Molecular Descriptor Category | Example Descriptors for this compound | Predicted Environmental Property | Significance for Environmental Fate |
| Hydrophobicity | Octanol-Water Partition Coefficient (log K_ow) | Bioconcentration Factor (BCF), Soil Sorption Coefficient (K_oc) | High hydrophobicity (from the nonylphenyl group) suggests a tendency to partition into soils and fatty tissues of organisms. |
| Size and Shape | Molecular Weight, Molecular Volume | Water Solubility, Rate of Diffusion | Larger molecules may have lower solubility and slower transport rates. |
| Electronic | Polar Surface Area (PSA), Dipole Moment | Adsorption to charged surfaces, Water Solubility | The polar ethoxylate and glycolic acid groups influence interactions with water and polar surfaces. |
| Structural | Number of Ether Linkages, Presence of Aromatic Ring | Biodegradability | Ether linkages and aromatic rings can be resistant to microbial degradation, potentially increasing persistence. |
These predictive models are crucial for regulatory agencies and manufacturers to screen chemicals for potential environmental risks and to prioritize them for further testing. researchgate.net
Computational Chemistry Approaches for Elucidating Degradation Mechanisms
Computational chemistry provides powerful tools to investigate the chemical reactions that lead to the degradation of molecules like this compound. By modeling reaction pathways at the electronic level, researchers can predict the likely breakdown products and the conditions under which degradation occurs. rsc.org
Methods such as Density Functional Theory (DFT) are commonly employed to calculate the energetics of potential degradation reactions. These calculations can identify the most energetically favorable pathways, pinpoint reactive sites within the molecule, and determine the structure of transition states and intermediates. rsc.org
Potential Degradation Pathways:
For this compound, computational studies could explore several degradation mechanisms:
Oxidative Degradation of the Ethoxylate Chain: The polyoxyethylene chain is susceptible to attack by hydroxyl radicals, a common reactive species in advanced oxidation processes used in wastewater treatment. Computational models can simulate the step-by-step shortening of this chain, predicting the formation of various aldehydes, carboxylic acids, and shorter-chain ethoxylates.
Cleavage of the Ether Linkage: The ether bond connecting the ethoxylate chain to the nonylphenyl group is another potential point of cleavage. Quantum chemical calculations can determine the activation energy required to break this bond through hydrolytic or oxidative processes.
Degradation of the Aromatic Ring: The 4-nonylphenyl group can undergo microbial or photochemical degradation. Computational models can help elucidate the complex series of reactions involved in opening the aromatic ring, a critical step in the complete mineralization of the surfactant.
Hydrolysis of the Glycolic Acid Group: The terminal glycolic acid moiety can also be a site for initial enzymatic attack in biodegradation pathways.
Fluid Dynamic Modeling in Drag Reduction Studies
This compound has been identified experimentally as an effective drag-reducing agent (DRA) in turbulent flows. scialert.netresearchgate.net This property is of significant interest for applications such as district heating and cooling systems, where reducing frictional pressure drop can lead to substantial energy savings. scialert.net Fluid dynamic modeling, particularly Computational Fluid Dynamics (CFD), is a key tool for understanding and optimizing this phenomenon.
Experimental studies have shown that this anionic surfactant forms micelles in solution. The mechanism of drag reduction is attributed to the alignment of these micelles with the turbulent eddies in the flow, which dampens the turbulent fluctuations and reduces energy dissipation. scialert.netresearchgate.net
CFD models can simulate this complex interaction. Such models would typically involve:
Turbulence Modeling: Employing advanced turbulence models (e.g., Reynolds-averaged Navier-Stokes (RANS) or Large Eddy Simulation (LES)) to accurately capture the characteristics of the turbulent flow in a pipe or channel.
Multiphase Flow: Treating the surfactant solution as a two-phase system, where the solvent is the primary phase and the surfactant micelles are a dispersed secondary phase.
Micelle Dynamics: Incorporating sub-models that describe the behavior of the micelles, including their formation, deformation, and alignment in response to the shear forces of the turbulent flow.
The goal of such simulations is to predict the percentage of drag reduction (%DR) under various conditions and to validate these predictions against experimental data. The findings from experimental studies provide the necessary data for building and validating these computational models.
The table below summarizes key findings from an experimental study on this compound as a drag-reducing agent, which would serve as benchmark data for fluid dynamic models. scialert.net
| Surfactant Concentration (ppm) | Reynolds Number (Re) Range | Maximum Drag Reduction (%) | Optimal Re for Max Drag Reduction |
| 200 | 11235 - 78645 | ~10% | 33705 - 56175 |
| 300 | 11235 - 78645 | ~12% | 33705 - 56175 |
| 400 | 11235 - 78645 | ~13% | 33705 - 56175 |
| 500 | 11235 - 78645 | 14% | 33705 - 56175 |
| 600 | 11235 - 78645 | ~13.5% | 33705 - 56175 |
Data sourced from experimental studies on drag reduction in a closed-loop circulation system. scialert.net
By accurately modeling the fluid dynamics, researchers can optimize surfactant concentration, flow rates, and system geometry to maximize drag reduction efficiency, guiding the practical application of this compound in energy conservation efforts.
Future Research Trajectories and Emerging Paradigms for Glycolic Acid Ethoxylate 4 Nonylphenyl Ether
Development of Next-Generation Analytical Techniques for Ultra-Trace Analysis
The accurate assessment of the environmental fate and distribution of Glycolic acid ethoxylate 4-nonylphenyl ether and its metabolites hinges on the availability of highly sensitive and selective analytical methods. Current research is focused on moving beyond conventional detection techniques to achieve ultra-trace analysis in complex environmental matrices.
A promising direction is the refinement and application of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) . nih.govresearchgate.net This technique offers enhanced sensitivity and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net The development of methods using UPLC-MS/MS will enable the detection of not only the parent compound but also its various degradation products, such as short-chain ethoxylates and carboxylated metabolites, at nanogram-per-gram levels in sediment and water. nih.govresearchgate.net Further advancements in mass spectrometry, such as the use of scheduled multiple-reaction monitoring (sMRM), will allow for the simultaneous analysis of a large number of related compounds in a single, rapid run.
Another key area of development is the improvement of sample preparation techniques to handle complex environmental samples. Advanced solid-phase extraction (SPE) methods are being optimized to efficiently isolate and concentrate trace amounts of these compounds from matrices like soil, sediment, and wastewater. nih.govdphen1.com The goal is to develop robust and miniaturized extraction techniques that minimize solvent use and improve recovery rates for a wide range of related analytes. mdpi.com
The following table summarizes emerging analytical techniques and their potential for the analysis of this compound and its metabolites.
| Analytical Technique | Key Advantages | Potential Application for this compound |
| UPLC-MS/MS | High sensitivity, rapid analysis, ability to analyze a wide range of metabolites. nih.govresearchgate.net | Detection of parent compound and its carboxylated and shortened ethoxylate chain metabolites at ultra-trace levels in environmental samples. |
| LC-MS/MS | High selectivity, low detection limits, suitable for complex matrices. nih.govepa.gov | Quantitation of individual ethoxymers to accurately assess environmental concentrations and fate. |
| GC-MS with derivatization | Suitable for volatile and semi-volatile compounds. mdpi.com | Analysis of certain degradation products after appropriate chemical modification to increase volatility. |
| Advanced SPE | Efficient extraction and pre-concentration from complex matrices. nih.govdphen1.com | Isolation of target analytes from soil, sediment, and water samples prior to instrumental analysis. |
Exploration of Uncharted Biotransformation Pathways and Identification of Novel Microbial Degraders
The biodegradation of nonylphenol ethoxylates is a critical process that determines their environmental persistence and the formation of more toxic metabolites. While general degradation pathways are known, there is a significant knowledge gap regarding the specific biotransformation of carboxylated derivatives like this compound and the full diversity of microorganisms capable of their degradation.
Future research will focus on identifying and characterizing novel microbial species and consortia with the ability to degrade these compounds. Studies have already identified several bacterial genera, including Pseudomonas, Sphingomonas, Sphingobium, Cupriavidus, Ralstonia, Achromobacter, and Staphylococcus, as being capable of degrading NPEOs. nih.gov However, the specific enzymatic machinery and metabolic pathways involved, especially for carboxylated forms, remain largely unexplored. For instance, some bacteria exhibit novel degradation patterns where the ethoxylate units are oxidized but not shortened. nih.gov
Metagenomic analysis of microbial communities from contaminated environments offers a powerful tool to uncover previously unknown degradation genes and pathways. This approach can reveal the genetic potential of a microbial community to metabolize complex organic pollutants without the need to culture individual species.
Research into the biotransformation of NPEOs has revealed several degradation patterns:
Pattern A: Conversion to short-chain NPEOs and carboxylated products. nih.gov
Pattern B: Appearance of lower ethoxylated oligomers. nih.gov
Pattern C: Accumulation of nonylphenol monoethoxylate as the main product. nih.gov
Pattern D: Oxidation of ethoxylated units without shortening of the chain. nih.gov
The table below highlights key microbial genera and their known or potential roles in the degradation of NPEO compounds.
| Microbial Genus | Known Degradation Activity | Potential for Degrading this compound |
| Pseudomonas | Degradation of NPEOs, with some strains showing the ability to utilize the ethoxylate chain. nih.gov | Likely to be involved in the initial cleavage of the ethoxylate chain. |
| Sphingomonas | Capable of degrading various aromatic compounds and NPEOs. nih.govnih.gov | May possess specialized enzymes for the breakdown of the nonylphenol ring structure. |
| Cupriavidus | Identified as a degrader of NPEOs. nih.gov | Further research is needed to understand its specific metabolic pathways. |
| Ralstonia | A known degrader of NPEOs. nih.gov | Could play a role in consortia that completely mineralize the compound. |
Sustainable Synthesis and Green Chemistry Alternatives for Related Compounds
Given the environmental concerns associated with nonylphenol ethoxylates, a significant research effort is directed towards the development of sustainable and green alternatives. The principles of green chemistry are being applied to synthesize surfactants from renewable resources, aiming for products that are biodegradable, have low toxicity, and are derived from sustainable feedstocks. researchgate.nettaylorfrancis.com
One major area of focus is the use of bio-based building blocks for surfactant synthesis. uml.edu This includes utilizing carbohydrates, amino acids, and natural fatty acids as starting materials. taylorfrancis.comresearchgate.net For example, alkyl polyglucosides (APGs), derived from sugars and fatty alcohols, are biodegradable and non-toxic alternatives that are gaining commercial acceptance. hroc.in
Another approach involves the chemical modification of natural products. For instance, polysaccharides from waste fruit peels or algae can be chemically altered to create effective surfactants. uml.edu Research is also exploring the synthesis of surfactants from complex oil fractions derived from algae, leading to products with properties similar to conventional surfactants. researchgate.net
The following table provides an overview of some green chemistry alternatives to nonylphenol ethoxylates.
| Alternative Surfactant Class | Renewable Feedstock | Key Advantages |
| Alcohol Ethoxylates (AEs) | Plant-based alcohols hroc.in | Good biodegradability, lower toxicity. hroc.in |
| Alkyl Polyglucosides (APGs) | Sugars and fatty alcohols hroc.in | Biodegradable, non-toxic, mild. hroc.in |
| Methyl Ester Ethoxylates (MEEs) | Natural oils (e.g., soybean, palm) hroc.in | Good biodegradability and cleaning properties. hroc.in |
| Polyglycerol Esters (PGEs) | Vegetable oils dntb.gov.ua | Eco-friendly, suitable for various applications. dntb.gov.ua |
| Nonylcyclohexanol ethoxylates | N/A (synthetic) | Similar properties to NPEOs but with lower biotoxicity and better biodegradability. researchgate.netbohrium.com |
Advanced Applications in Smart Materials and Environmental Remediation Technologies (Non-Biological)
The unique amphiphilic nature of surfactants like this compound opens up possibilities for their application in advanced materials and environmental technologies. Research in this area is exploring how these molecules can be incorporated into "smart" materials that respond to external stimuli and in non-biological systems for environmental cleanup.
Stimuli-responsive polymers and surfactants are a key area of investigation. taylorfrancis.comrsc.org These materials can change their properties, such as viscosity or self-assembly, in response to changes in pH, temperature, or electrolyte concentration. ssrn.com This responsiveness can be harnessed to create controlled-release systems, intelligent coatings, and materials for targeted delivery. nih.gov The functional groups present in this compound could be exploited to create such stimuli-responsive systems.
In the realm of environmental remediation, functionalized materials are being developed for the removal of endocrine-disrupting chemicals from water. nih.gov For example, biobased materials like cellulose (B213188) can be chemically modified to enhance their adsorption capacity for pollutants like bisphenol-A. nih.gov Similarly, advanced materials such as metal-organic frameworks (MOFs) are being investigated as highly effective adsorbents for a range of endocrine disruptors. researchgate.net The specific chemical structure of this compound could be leveraged to design selective sorbents for its removal or for the capture of other pollutants. Other non-biological remediation techniques being explored include photocatalytic oxidation and membrane filtration. nih.govhep.com.cn
| Technology | Principle | Potential Application |
| Stimuli-Responsive Gels | Surfactant-polymer interactions that change with external stimuli (e.g., pH, electrolytes). ssrn.com | Controlled release of active ingredients, smart coatings. |
| Functionalized Adsorbents | Modification of materials like cellulose to have a high affinity for specific pollutants. nih.gov | Selective removal of endocrine disruptors from wastewater. |
| Metal-Organic Frameworks (MOFs) | Highly porous materials with tunable functionality for targeted adsorption. researchgate.net | High-capacity removal of a broad range of organic contaminants. |
| Photocatalytic Oxidation | Use of light energy to break down pollutants. nih.govresearchgate.net | Degradation of persistent organic pollutants in water treatment. |
Integration of Omics Technologies for Comprehensive Environmental Fate Assessments
To gain a holistic understanding of the environmental fate and impact of this compound, researchers are turning to "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular responses of organisms and ecosystems to chemical exposure. mdpi.comacs.org
Ecotoxicogenomics , the integration of omics data into ecotoxicology, can help to elucidate the mechanisms of toxicity and identify sensitive biomarkers of exposure. mdpi.com For instance, transcriptomics can reveal which genes are activated or suppressed in an organism upon exposure to a chemical, providing insights into the specific biological pathways that are affected. mdpi.com Proteomics can identify changes in protein expression, which are the functional molecules of the cell, offering a direct link between genetic responses and physiological effects. mdpi.com
Metabolomics, the study of the complete set of small-molecule metabolites in a biological system, can provide a snapshot of the metabolic state of an organism and how it is altered by chemical exposure. This can be particularly useful for identifying the biotransformation products of this compound within an organism.
By integrating data from these different omics platforms, researchers can develop Adverse Outcome Pathways (AOPs) . acs.orgnih.gov AOPs provide a framework for linking a molecular initiating event (the interaction of a chemical with a biological molecule) to an adverse outcome at the individual or population level. mdpi.com This approach is crucial for improving chemical risk assessment and for predicting the potential environmental impacts of new and existing chemicals. nih.goveuropa.eu
| Omics Technology | Information Provided | Application in Environmental Fate Assessment |
| Transcriptomics | Changes in gene expression. mdpi.com | Identifying molecular initiating events and pathways affected by exposure. |
| Proteomics | Changes in protein expression and function. mdpi.com | Linking gene expression changes to cellular and physiological responses. |
| Metabolomics | Changes in the profile of small-molecule metabolites. | Identifying biotransformation products and understanding metabolic disruption. |
| Metagenomics | Genetic material from a community of organisms. | Identifying novel microbial degraders and degradation pathways in the environment. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing glycolic acid ethoxylate 4-nonylphenyl ether with high purity?
- Methodology : A common synthesis involves oxidizing the hydroxyl terminus of this compound using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) under alkaline conditions. The reaction is quenched with ethanol, followed by solvent extraction (e.g., chloroform) to isolate the product. This method ensures high purity by controlling pH (adjusted to 11 during oxidation and 1 post-reaction) and rigorous solvent purification .
- Key Parameters :
- Reaction time: 24 hours.
- Catalysts: TEMPO and sodium bromide.
- Oxidizing agent: Sodium hypochlorite (10–15% available chlorine).
Q. How can the molecular structure and purity of this compound be characterized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Identifies ethoxylate chain length and phenyl group substitution patterns.
- Gel Permeation Chromatography (GPC) : Determines average molecular weight (e.g., Mn ~600 for the nonylphenyl variant) .
- Infrared Spectroscopy (IR) : Confirms carboxylic acid and ether functional groups.
Advanced Research Questions
Q. What mechanisms underlie the drag-reduction properties of this compound in turbulent flows?
- Methodology :
- Rotating Disk Apparatus (RDA) : Measures torque reduction at varying rotational speeds (50–3000 rpm) and surfactant concentrations (50–2000 ppm). Drag reduction (%) is calculated using:
- Mechanism : Surfactant micelles form shear-induced structures (e.g., rod-like aggregates) that suppress turbulent eddies. At high shear rates (>1200 rpm), micelle reorganization enhances drag reduction by up to 47.75% .
Q. How do micellar structures of this compound influence viscosity under dynamic shear conditions?
- Methodology :
- Rheometry : Measures viscosity-shear rate relationships. Polar head-group interactions stabilize micelles, increasing viscosity at shear rates >500 s⁻¹. For example, 2000 ppm solutions exhibit ~35% higher viscosity than water at 3000 rpm .
- SEM/TEM Imaging : Reveals micelle morphology (e.g., spherical vs. elongated aggregates) and network formation under shear .
Q. What comparative advantages does this compound offer over other surfactants in drag reduction?
- Methodology :
- Benchmarking : Compare with glycolic acid ethoxylate lauryl ether (GAL). Nonylphenyl variants show superior thermal stability (>75°C) and resistance to mechanical degradation due to aromatic ring rigidity .
- Synergistic Effects : Blending with polymers (e.g., polyethylene oxide) enhances drag reduction by 15–20% via polymer-surfactant complexation .
Methodological Tables
Table 1 : Drag Reduction Performance vs. Concentration (RDA Data)
| Concentration (ppm) | Torque Reduction (%) at 3000 rpm | Critical Shear Rate (s⁻¹) |
|---|---|---|
| 50 | 12.5 | 800 |
| 1000 | 35.0 | 1200 |
| 2000 | 47.75 | 1500 |
Table 2 : Structural Characterization Techniques
| Technique | Parameter Measured | Example Data |
|---|---|---|
| GPC | Average Mn (g/mol) | ~600 (nonylphenyl variant) |
| NMR | Ethoxylate chain length | n = 8–12 repeat units |
| SEM/TEM | Micelle morphology | Rod-like aggregates (length: 50 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
